molecular formula C15H16ClNO3S B15097781 (4-Chlorophenyl)[(5-ethyl-2-methoxyphenyl)sulfonyl]amine

(4-Chlorophenyl)[(5-ethyl-2-methoxyphenyl)sulfonyl]amine

Cat. No.: B15097781
M. Wt: 325.8 g/mol
InChI Key: RKYBBFSJMPCYMN-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)[(5-ethyl-2-methoxyphenyl)sulfonyl]amine is an organic compound with a complex structure that includes a chlorophenyl group and a sulfonylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)[(5-ethyl-2-methoxyphenyl)sulfonyl]amine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorophenylamine with 5-ethyl-2-methoxybenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)[(5-ethyl-2-methoxyphenyl)sulfonyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the chlorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, (4-Chlorophenyl)[(5-ethyl-2-methoxyphenyl)sulfonyl]amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition. Its sulfonylamine group is known to interact with certain enzymes, making it a useful tool for biochemical studies.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)[(5-ethyl-2-methoxyphenyl)sulfonyl]amine involves its interaction with specific molecular targets. The sulfonylamine group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenylamine: A simpler compound with a similar chlorophenyl group.

    5-Ethyl-2-methoxybenzenesulfonyl chloride: An intermediate used in the synthesis of the target compound.

    Sulfonylamines: A class of compounds with similar sulfonylamine groups.

Uniqueness

(4-Chlorophenyl)[(5-ethyl-2-methoxyphenyl)sulfonyl]amine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it distinct from simpler compounds and valuable for specialized applications in research and industry.

Properties

Molecular Formula

C15H16ClNO3S

Molecular Weight

325.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-5-ethyl-2-methoxybenzenesulfonamide

InChI

InChI=1S/C15H16ClNO3S/c1-3-11-4-9-14(20-2)15(10-11)21(18,19)17-13-7-5-12(16)6-8-13/h4-10,17H,3H2,1-2H3

InChI Key

RKYBBFSJMPCYMN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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